molecular formula C9H13ClN2S B13435890 [5-Chloro-2-(propylthio)phenyl]-hydrazine

[5-Chloro-2-(propylthio)phenyl]-hydrazine

Cat. No.: B13435890
M. Wt: 216.73 g/mol
InChI Key: ZYRYJQQYNUUKNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(propylthio)phenyl]-hydrazine typically involves the reaction of 5-chloro-2-(propylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazine derivative .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(propylthio)phenyl]-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-Chloro-2-(propylthio)phenyl]-hydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Studied for its potential therapeutic effects in treating pain and inflammation.

    Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

  • [5-Chloro-2-(methylthio)phenyl]-hydrazine
  • [5-Chloro-2-(ethylthio)phenyl]-hydrazine
  • [5-Chloro-2-(butylthio)phenyl]-hydrazine

Uniqueness

[5-Chloro-2-(propylthio)phenyl]-hydrazine is unique due to its specific propylthio substituent, which imparts distinct chemical and biological properties. Compared to its analogs with different alkylthio groups, the propylthio group may influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C9H13ClN2S

Molecular Weight

216.73 g/mol

IUPAC Name

(5-chloro-2-propylsulfanylphenyl)hydrazine

InChI

InChI=1S/C9H13ClN2S/c1-2-5-13-9-4-3-7(10)6-8(9)12-11/h3-4,6,12H,2,5,11H2,1H3

InChI Key

ZYRYJQQYNUUKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=C(C=C1)Cl)NN

Origin of Product

United States

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